Cas no 2229341-20-0 (tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate)
tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate
- EN300-1891099
- 2229341-20-0
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- Inchi: 1S/C14H17ClN2O5/c1-13(2,3)22-12(19)16-14(4,8-18)11-9(15)6-5-7-10(11)17(20)21/h5-8H,1-4H3,(H,16,19)
- InChI Key: NJBTWJVPKPGIQD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C(C=O)(C)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 328.0825993g/mol
- Monoisotopic Mass: 328.0825993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 101Ų
tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1891099-1g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 1g |
$1315.0 | 2023-09-18 | ||
| Enamine | EN300-1891099-5g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 5g |
$3812.0 | 2023-09-18 | ||
| Enamine | EN300-1891099-10g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 10g |
$5652.0 | 2023-09-18 | ||
| Enamine | EN300-1891099-0.05g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 0.05g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1891099-0.1g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 0.1g |
$1157.0 | 2023-09-18 | ||
| Enamine | EN300-1891099-0.25g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 0.25g |
$1209.0 | 2023-09-18 | ||
| Enamine | EN300-1891099-0.5g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 0.5g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1891099-1.0g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1891099-2.5g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 2.5g |
$2576.0 | 2023-09-18 | ||
| Enamine | EN300-1891099-5.0g |
tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate |
2229341-20-0 | 5g |
$3812.0 | 2023-06-01 |
tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate
tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate: A Comprehensive Overview
tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate (CAS No. 2229341-20-0) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound, often referred to by its CAS number, is characterized by its tert-butyl group, a carbamate functional group, and a substituted phenyl ring. The combination of these structural elements contributes to its distinct chemical properties and potential uses in fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate is notable for its tert-butyl group, which provides steric bulk and enhances stability. The carbamate functional group is a key feature, as it is commonly used in the synthesis of pesticides, herbicides, and pharmaceutical agents. Additionally, the substituted phenyl ring with chlorine and nitro groups introduces electronic effects that can influence the compound's reactivity and bioavailability.
Recent studies have highlighted the potential of this compound in drug development. Researchers have explored its ability to inhibit specific enzymes or pathways associated with diseases such as cancer and neurodegenerative disorders. For instance, the nitro group on the phenyl ring has been shown to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related conditions. Furthermore, the chlorine substituent enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.
In the context of agrochemicals, tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate has been investigated for its pesticidal activity. Its carbamate group is known to target acetylcholinesterase enzymes in pests, making it a promising candidate for developing environmentally friendly pesticides. However, ongoing research is focused on optimizing its stability and reducing potential toxicity to non-target organisms.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step reactions that require precise control of conditions. The synthesis typically begins with the preparation of intermediates such as chloronitrobenzene derivatives, which are then subjected to nucleophilic substitution or coupling reactions to form the final product. The use of advanced techniques like microwave-assisted synthesis has been reported to improve reaction efficiency and yield.
Environmental considerations are also a critical area of research for this compound. Studies have examined its biodegradability and potential impact on aquatic ecosystems. Preliminary findings suggest that under certain conditions, tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and mitigate any adverse effects.
In conclusion, tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2
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